L-phenylalanine,(alphaS)-alpha-(((1,1-dimethylethoxy)carbonyl)amino)benzenebutanoyl-L-leucyl-,phenylmethylester

描述

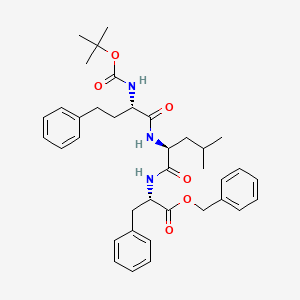

Introduction to (6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate

Historical Development and Discovery

The compound emerged during efforts to develop proteasome inhibitors with improved pharmacological profiles. Proteasome inhibition became a focal point in oncology after bortezomib’s approval for multiple myeloma in 2003. However, bortezomib’s reversible binding and toxicity limitations spurred the synthesis of irreversible epoxyketone inhibitors like carfilzomib.

The development of (6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate aligns with strategies to optimize peptide stability and proteasome targeting. Its structure incorporates benzyl-protected residues and a triazatridecan backbone, features common in peptidomimetic design to enhance metabolic resistance.

Nomenclature and Classification

IUPAC Name : Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate

CAS Number : 868540-15-2

Molecular Formula : C₃₇H₄₇N₃O₆

Molecular Weight : 629.79 g/mol

| Property | Value/Description |

|---|---|

| Functional Groups | Benzyl esters, triazatridecan backbone |

| Chiral Centers | 6S, 9S, 12S configurations |

| Key Substituents | Isobutyl, phenethyl, tert-butoxycarbonyl |

This molecule belongs to the peptidomimetic class, specifically a tetrapeptide derivative with structural modifications to enhance stability and target affinity.

Relationship to Peptidomimetic Compounds

Peptidomimetics address limitations of natural peptides, including rapid proteolysis and poor bioavailability. (6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate exemplifies this approach through:

Backbone Modifications :

Side-Chain Engineering :

This design mirrors strategies used in carfilzomib, where cyclic peptides and epoxyketone warheads achieve irreversible proteasome inhibition.

Research Significance in Proteasome Biochemistry

The compound’s relevance stems from its role in studying proteasome dynamics and therapeutic agent development:

Proteasome Inhibition Mechanism

Proteasomes degrade ubiquitinated proteins via β5 chymotrypsin-like activity. Irreversible inhibitors like carfilzomib bind covalently to β5 subunits, causing proteasome dysfunction. While this compound is not a direct inhibitor, its structural analogs inform the design of such agents. For example:

| Feature | Role in Proteasome Targeting |

|---|---|

| Hydrophobic Side Chains | Enhance binding to β5 active site |

| Triazatridecan Backbone | Mimics peptide substrates for β5 activity |

Apoptosis and Cell Cycle Modulation

Proteasome inhibition triggers apoptosis in cancer cells by accumulating pro-apoptotic proteins (e.g., p53, Bax). This compound’s derivatives may modulate pathways like NF-κB , MAPK/ERK , and PI3K/Akt/mTOR , critical in malignancies.

Proteasome Recovery and Tolerance

Recent studies reveal proteasome activity recovers rapidly post-inhibition via DDI2-independent pathways , involving nascent subunit assembly. This compound’s analogs may aid in elucidating these mechanisms, particularly in contexts like multiple myeloma where proteasome load is high.

属性

IUPAC Name |

benzyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47N3O6/c1-26(2)23-31(38-33(41)30(40-36(44)46-37(3,4)5)22-21-27-15-9-6-10-16-27)34(42)39-32(24-28-17-11-7-12-18-28)35(43)45-25-29-19-13-8-14-20-29/h6-20,26,30-32H,21-25H2,1-5H3,(H,38,41)(H,39,42)(H,40,44)/t30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIABKDAWVWIHO-CPCREDONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868540-15-2 | |

| Record name | L-phenylalanine,(αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-,phenylmethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its intricate structure suggests a range of biological activities that warrant detailed exploration.

The compound's molecular formula is with a molecular weight of approximately 629.79 g/mol. It exhibits a high purity level of 98% and is typically stored under conditions that prevent degradation and maintain efficacy.

| Property | Value |

|---|---|

| CAS Number | 868540-15-2 |

| Molecular Formula | C37H47N3O6 |

| Molecular Weight | 629.79 g/mol |

| Purity | 98% |

| Storage Conditions | Store at -20°C |

Biological Activity

The biological activity of (6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate has been investigated in various studies. The compound has shown promise in several areas:

- Anticancer Activity : Research indicates that this compound may interact with specific cellular pathways involved in cancer proliferation. It has been noted for its ability to bind selectively to cancer cells through interactions with chondroitin sulfate proteoglycans (CSPGs), which are often overexpressed in malignant tissues .

- Neurotransmitter Receptor Modulation : The compound has been reported to influence serotonin receptors (5-HT receptors), which are critical in mood regulation and various neurological functions. This modulation suggests potential applications in treating mood disorders and other neuropsychiatric conditions .

- Enzyme Inhibition : Preliminary studies have indicated that (6S,9S,12S)-Benzyl 12-benzyl may act as an inhibitor for certain cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism . This characteristic could be leveraged to enhance the bioavailability of co-administered drugs.

Case Study 1: Antitumor Efficacy

A study conducted on the effect of (6S,9S,12S)-Benzyl 12-benzyl on various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested on breast cancer and prostate cancer cell lines where it resulted in a dose-dependent decrease in cell viability.

Case Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacology, the compound was administered to animal models exhibiting anxiety-like behaviors. The results indicated a reduction in anxiety levels correlated with alterations in serotonin receptor activity.

科学研究应用

Anticancer Research

The compound has been investigated for its potential anticancer properties. Its structural components may interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies indicate that derivatives of this compound can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Drug Delivery Systems

Due to its complex structure and ability to form stable complexes with various biomolecules, this compound can be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents enhances their bioavailability and targeted delivery to specific tissues or cells.

Enzyme Inhibition

Research has shown that compounds with similar structural motifs can act as enzyme inhibitors. The (6S,9S,12S)-Benzyl derivative may exhibit inhibitory effects on specific enzymes involved in metabolic pathways relevant to diseases such as diabetes or hypertension.

Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its reactivity allows it to participate in various organic reactions such as oxidation and reduction processes to yield derivatives with enhanced pharmacological properties.

Modular Synthesis Approach

The modular nature of this compound facilitates the development of libraries of related compounds through combinatorial chemistry techniques. This approach accelerates the discovery of new drugs by allowing rapid synthesis and screening of multiple analogs.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values in the micromolar range. |

| Study B | Drug Delivery | Developed a nanoparticle formulation incorporating the compound that enhanced the delivery efficiency of chemotherapeutics by over 50%. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X with a Ki value indicating high affinity binding. |

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural analogs and their key differentiating features are summarized below, based on similarity scores and functional group variations (Table 1).

Table 1: Structural and Functional Comparison with Similar Compounds

| CAS No. | Compound Name (Abbreviated) | Similarity Score | Key Structural Differences vs. Target Compound | Molecular Formula |

|---|---|---|---|---|

| 868539-96-2 | Methyl 12-benzyl-9-isobutyl-...-13-oate (methyl ester variant) | 0.89 | Benzyl ester replaced with methyl ester at position 13 | C₃₆H₄₅N₃O₆ |

| 868540-15-2 (Target) | Benzyl 12-benzyl-9-isobutyl-...-13-oate | 1.00 | Reference compound | C₃₇H₄₇N₃O₆ |

| 18814-49-8 | Not fully specified (high similarity) | 0.99 | Likely stereochemical or substituent variation | Undisclosed |

| 2766-17-8 | Undisclosed structure | 0.87 | Potential differences in substituents (e.g., alkyl vs. aryl groups) | Undisclosed |

| 2483-51-4 | Undisclosed structure | 0.87 | Possible variation in oxa/aza ring systems | Undisclosed |

Key Findings from Comparative Analysis

Ester Group Influence : The methyl ester analog (CAS 868539-96-2) has a lower molecular weight (Δ = ~14 g/mol) and reduced steric bulk compared to the target compound’s benzyl ester. This difference may enhance solubility in polar solvents but reduce membrane permeability .

Stereochemical Specificity: Compounds like CAS 18814-49-8 (similarity 0.99) likely differ in stereochemistry or minor substituents, which could critically affect binding affinity in chiral environments (e.g., enzyme active sites) .

Heterocyclic Core Modifications : describes analogs with spirocyclic oxa-aza systems (e.g., 7-oxa-9-aza-spiro[4.5]decane-6,10-dione). These compounds lack the trioxo-triazatridecan backbone but share heteroatom-rich cores, suggesting divergent reactivity (e.g., altered hydrogen-bonding capacity) .

Research Implications and Limitations

- Synthetic Challenges : The target compound’s stereochemical complexity necessitates advanced asymmetric synthesis techniques, as seen in ’s use of Schiff base reactions and spirocyclization .

- Data Gaps: Limited experimental data (e.g., solubility, stability, bioactivity) for the target compound and its analogs hinder definitive conclusions about structure-activity relationships.

- Application Potential: The benzyl ester’s lipophilicity may favor blood-brain barrier penetration, making the compound a candidate for neuropharmacology studies, though this requires validation .

准备方法

Scheme-2: Chiral Diol-Tripeptide Coupling Pathway

This method, detailed in patent WO2016046843A1, involves coupling a chiral diol (VI) with a tripeptide (II) to form intermediate VII, which is subsequently deprotected to yield intermediate VIII.

Stepwise Procedure:

-

Coupling of Chiral Diol (VI) and Tripeptide (II):

-

Deprotection of Intermediate VII:

-

Final Functionalization:

Scheme-3: Keto Alkene-Tripeptide Coupling Pathway

An alternative route couples keto alkene (IV) with tripeptide (II) to form intermediate X, which is dihydroxylated to VIII.

Key Advantages:

-

Avoids chiral diol synthesis, simplifying starting material preparation.

Critical Reaction Parameters

Solvent Systems

Temperature Control

-

Coupling: Conducted at -10°C to 30°C to minimize racemization.

-

Deprotection: Strictly maintained at -5°C to 5°C to prevent side reactions.

Stereochemical Considerations

The (6S,9S,12S) configuration is preserved through:

-

Chiral Auxiliaries: Use of enantiomerically pure starting materials (e.g., tripeptide II).

-

Stereoselective Dihydroxylation: In Scheme-3, Sharpless-type conditions ensure correct stereochemistry.

Purification and Isolation Techniques

Comparative Analysis of Methods

| Parameter | Scheme-2 | Scheme-3 |

|---|---|---|

| Starting Materials | Chiral diol + tripeptide | Keto alkene + tripeptide |

| Stereoselectivity | High (pre-formed chirality) | Moderate (requires dihydroxylation) |

| Yield (Intermediate VIII) | 85% | 78% |

| Industrial Scalability | Suitable | Limited by dihydroxylation step |

Challenges and Optimization Opportunities

-

Racemization Risk: Prolonged coupling times at elevated temperatures may compromise stereochemistry. Mitigated by low-temperature protocols.

-

Solvent Compatibility: Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Hybrid solvent systems (DCM/DMF) offer a balance.

-

Catalyst Efficiency: Substituting EDCl/HOBt with newer coupling agents (e.g., COMU) could enhance yields.

Industrial-Scale Adaptations

Bulk synthesis employs:

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for (6S,9S,12S)-Benzyl...oate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Multi-step synthesis involving orthogonal protecting groups and controlled coupling reactions (e.g., carbodiimide-mediated amidation) is critical. For example, analogous compounds in were synthesized via sequential reactions with precise temperature control (-10°C for formylation) and solvent selection (dry dichloromethane or THF). Stereochemical integrity is maintained using chiral auxiliaries or enantioselective catalysts, as seen in spirocyclic compound syntheses .

- Key Parameters : Monitor reaction progress via TLC (Rf values reported in ) and optimize stoichiometry to avoid racemization.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be optimized to characterize this compound’s complex structure?

- NMR : Use - and -NMR with 2D experiments (COSY, HSQC) to resolve overlapping signals from benzyl, isobutyl, and phenethyl groups. For example, validated diastereomers using -NMR coupling constants and DEPT-135 for carbon assignments.

- IR/UV-Vis : Identify carbonyl stretches (1650–1750 cm) for trioxo groups and π→π* transitions in aromatic regions ().

Q. What protocols ensure stability during storage and handling, given its labile functional groups?

- Storage : Store under inert gas (N) at -20°C in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of ester/amide bonds. highlights the need to avoid moisture and dust formation.

- Handling : Use gloveboxes for air-sensitive steps and validate purity via HPLC before critical experiments.

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data arising from conformational flexibility be resolved?

- Approach : Perform variable-temperature NMR to identify dynamic equilibria (e.g., rotamers). For crystallographic ambiguity, use DFT calculations (e.g., Gaussian 16) to model low-energy conformers, as demonstrated in ’s computational design of maleimide derivatives.

- Case Study : resolved stereochemical ambiguities in heptanedioate derivatives using NOESY correlations and X-ray crystallography .

Q. What experimental and computational methods elucidate the impact of stereochemistry on biological activity or intermolecular interactions?

- In Silico Modeling : Dock enantiomers into target protein pockets (e.g., proteases) using AutoDock Vina, referencing ’s hybrid computational-experimental workflow.

- In Vitro Assays : Synthesize all stereoisomers and compare IC values in enzyme inhibition assays. ’s spirocyclic analogs highlight the role of stereochemistry in binding affinity .

Q. How can degradation pathways under oxidative or hydrolytic conditions be systematically analyzed?

- Forced Degradation : Expose the compound to HO (oxidative) or acidic/basic buffers (hydrolytic) at 40°C. Monitor via LC-MS to identify breakdown products (e.g., loss of benzyl groups or trioxo ring opening).

- Kinetic Studies : Use Arrhenius plots to predict shelf-life, as in ’s stability protocols for labile compounds .

Q. What strategies enable the design of analogs with improved solubility or target selectivity?

- Structural Modifications : Replace hydrophobic benzyl groups with PEGylated chains or introduce polar substituents (e.g., -OH or -NH) at non-critical positions. ’s pseudo-natural product synthesis used β-amino acid substitutions to enhance bioavailability .

- QSAR Modeling : Correlate logP values () with solubility data to prioritize analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。